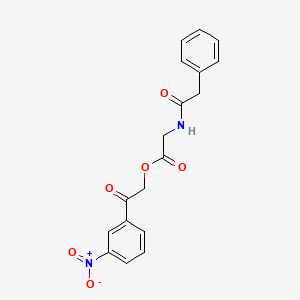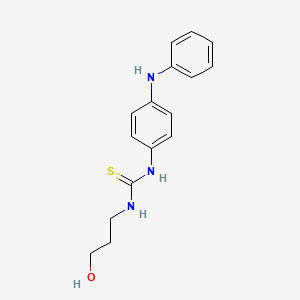![molecular formula C24H31N3O2 B4697267 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4697267.png)
1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine
描述
1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. MPBP has gained significant attention from the scientific community due to its potential applications in the field of neuroscience.
作用机制
The mechanism of action of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine involves its interaction with the 5-HT1A receptor and the serotonin transporter. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine binds to the 5-HT1A receptor, which results in the inhibition of its activity. This leads to an increase in the availability of serotonin in the synaptic cleft, which in turn enhances serotonergic neurotransmission. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine also inhibits the reuptake of serotonin, which further enhances its activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has been shown to have significant biochemical and physiological effects. It has been found to increase the levels of serotonin and its metabolites in the brain, which is indicative of enhanced serotonergic neurotransmission. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has also been shown to reduce the levels of the stress hormone, cortisol, which suggests its potential use as an anxiolytic drug.
实验室实验的优点和局限性
One of the major advantages of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is its selectivity towards the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is its poor solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research on 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine. One of the most promising areas of research is the development of new antidepressant and anxiolytic drugs based on the structure of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine. Another potential direction is the investigation of the role of the 5-HT1A receptor in the regulation of other physiological processes, such as appetite and sleep. The development of new methods for enhancing the solubility of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine in water could also expand its potential applications in lab experiments.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is a promising compound with potential applications in the field of neuroscience. Its selectivity towards the 5-HT1A receptor and its ability to enhance serotonergic neurotransmission make it a useful tool for studying the role of this receptor in various physiological processes. However, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine and to explore its potential applications in the development of new drugs.
科学研究应用
1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has been extensively studied for its potential applications in neuroscience research. It has been shown to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has also been found to inhibit the reuptake of serotonin, which is a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and sleep. These properties of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine make it a promising candidate for the development of new antidepressant and anxiolytic drugs.
属性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-29-23-8-4-3-7-22(23)26-15-17-27(18-16-26)24(28)21-11-9-20(10-12-21)19-25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTCSAWYCUSAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacrylamide](/img/structure/B4697205.png)
![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4697206.png)

![2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4697222.png)
![3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4697227.png)
![5-(1-azepanylsulfonyl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide](/img/structure/B4697232.png)


![methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4697245.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4697273.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4697274.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-pyrrolidinone](/img/structure/B4697296.png)